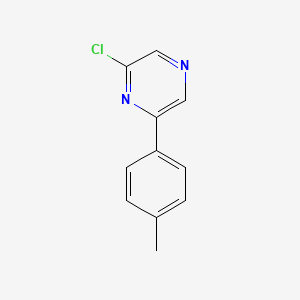

2-Chloro-6-(4-methylphenyl)pyrazine

Description

General Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, forms the core of a vast family of organic compounds. irjmets.comnih.gov This fundamental structure, with its unique electronic properties and aromatic stability, serves as a crucial building block in synthetic organic chemistry. irjmets.com The presence of the two nitrogen atoms imparts an electron-deficient character to the pyrazine ring, influencing its reactivity and making it a versatile platform for the synthesis of more complex molecules. irjmets.comijbpas.com Pyrazine and its derivatives are not merely laboratory curiosities; they are found in nature and are integral to the flavor and aroma of many foods. perfumerflavorist.com This natural occurrence, coupled with their diverse biological activities, has cemented the importance of the pyrazine scaffold in various scientific disciplines. nih.govtandfonline.com

Overview of Substituted Pyrazine Derivatives in Scientific Inquiry

The true versatility of the pyrazine core is unlocked through the introduction of various substituents onto its carbon atoms. The ability to functionalize the 2, 3, 5, and 6 positions of the pyrazine ring allows for the creation of a vast library of derivatives with tailored properties. irjmets.com These substituted pyrazines are at the forefront of scientific investigation, with applications spanning medicinal chemistry, materials science, and agrochemicals. tandfonline.comresearchgate.net In the pharmaceutical arena, pyrazine derivatives have been shown to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. nih.govresearchgate.netmdpi.com This has led to the development of numerous pyrazine-containing drugs and drug candidates. nih.govnih.gov

Research Landscape of Chlorinated Pyrazine Derivatives with Aryl Substituents

Within the broad family of substituted pyrazines, those bearing both a chlorine atom and an aryl group represent a particularly significant subclass. The chlorine atom serves as a versatile handle for further chemical transformations, most notably through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. irjmets.comacs.org This reactivity allows for the introduction of a wide range of other functional groups, making chlorinated pyrazines valuable intermediates in multi-step syntheses.

The addition of an aryl substituent to the pyrazine ring introduces further structural diversity and can significantly influence the molecule's biological activity and physical properties. The combination of a reactive chloro group and a modifiable aryl moiety makes chlorinated pyrazine derivatives with aryl substituents attractive targets for synthetic and medicinal chemists. Research in this area often focuses on developing efficient synthetic routes to these compounds and exploring their potential as therapeutic agents. For instance, aryl-substituted pyrazines have been investigated for their potential as anticonvulsants, acting as blockers of sodium channels. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(4-methylphenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNHICMLNGTAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593886 | |

| Record name | 2-Chloro-6-(4-methylphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637352-85-3 | |

| Record name | 2-Chloro-6-(4-methylphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 4 Methylphenyl Pyrazine and Analogues

Established Synthetic Pathways for Substituted Pyrazines

The foundational methods for pyrazine (B50134) synthesis often involve the formation of the heterocyclic ring from acyclic precursors or the modification of an existing pyrazine structure.

Condensation reactions represent a classical and widely utilized approach for assembling the pyrazine core. One of the most traditional methods involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine (B8608421) intermediate. researchgate.net While effective, this method can lead to mixtures of products and regioselectivity issues when unsymmetrical starting materials are used. rsc.orgrsc.org

Another prominent condensation strategy is the self-condensation of α-amino ketones, which is particularly efficient for producing symmetrically substituted pyrazines. rsc.org For unsymmetrical pyrazines, alternative methods have been developed, such as the cyclization of α-hydroxy ketones, α-halo ketones, or nitro epoxides. rsc.orgrsc.org A more recent approach involves the diazidation of N-allyl malonamides followed by a cyclization step to form densely substituted pyrazines. rsc.org

Table 1: Overview of Condensation Reactions in Pyrazine Synthesis

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Diketone-Diamine Condensation | 1,2-Diketones + 1,2-Diamines | Substituted Pyrazines | Classical method; requires subsequent oxidation; potential for regioisomeric mixtures. researchgate.netrsc.org |

| α-Amino Ketone Self-Condensation | α-Amino Ketones | Symmetrical Pyrazines | Efficient route for symmetrical derivatives. rsc.org |

| N-Allyl Malonamide Cyclization | Diazidated N-allyl malonamides | Densely Substituted Pyrazines | Modern method involving thermal or copper-mediated cyclization. rsc.orgrsc.org |

Functional Group Interconversion (FGI) is a critical strategy in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. solubilityofthings.comimperial.ac.uk This concept is extensively applied to the modification of the pyrazine core to introduce desired substituents. Halogenated pyrazines, for instance, are versatile intermediates for a variety of transformations. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the pyrazine core. rsc.orgtandfonline.comresearchgate.net Other modifications include lithiation followed by reaction with an electrophile, oxidation of alkyl side chains, and nucleophilic substitution of leaving groups like halogens. rsc.org These transformations allow for the strategic decoration of the pyrazine ring, enabling access to a broad range of derivatives. rsc.orgfiveable.me

Targeted Synthesis of 2-Chloro-6-(4-methylphenyl)pyrazine

The specific synthesis of this compound can be approached through several routes, typically involving the strategic formation of the C-aryl bond and the introduction of the chloro substituent. A highly plausible and modern approach is a regioselective cross-coupling reaction.

A logical retrosynthetic analysis points to a Suzuki cross-coupling reaction as an efficient method. This pathway involves the reaction of a dihalogenated pyrazine with an arylboronic acid.

Precursors:

2,6-Dichloropyrazine (B21018): A commercially available or readily synthesized starting material. Its synthesis can be achieved by chlorinating monochloropyrazine. google.com

4-Methylphenylboronic acid (p-tolylboronic acid): A common reagent in palladium-catalyzed cross-coupling reactions.

Chemical Transformation (Suzuki Coupling): The synthesis proceeds via a palladium-catalyzed Suzuki coupling between 2,6-dichloropyrazine and 4-methylphenylboronic acid. The reaction is designed to favor monosubstitution over disubstitution by carefully controlling the stoichiometry of the reactants. A slight excess of the dichloropyrazine can be used to achieve this selectivity. The palladium catalyst, typically a Pd(0) species like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond. mdpi.com

An alternative pathway could involve a Kumada-Corriu cross-coupling, using a Grignard reagent like 4-methylphenylmagnesium bromide with a suitable 2-chloropyrazine (B57796) derivative. mdpi.comnih.gov

Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of the disubstituted byproduct, 2,6-bis(4-methylphenyl)pyrazine. Key parameters to optimize include the choice of catalyst, ligand, base, solvent, and temperature.

For instance, in related pyrazine syntheses, the choice of catalyst and reaction medium has been shown to have a significant impact on the yield. In one study, using copper(I) iodide in acetic acid dramatically increased the yield of the desired pyrazine product to 68% in a reproducible manner. rsc.org Similarly, for a Suzuki coupling, a screening process would identify the optimal combination of these factors.

Table 2: Hypothetical Optimization of Suzuki Coupling for this compound

| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Water | 90 | 45 |

| 2 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/Water | 100 | 65 |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | THF/Water | 80 | 78 |

| 4 | Pd₂(dba)₃ (1) / XPhos (2) | K₂CO₃ | 1,4-Dioxane | 100 | 72 |

This table presents hypothetical data for illustrative purposes.

Derivatization Strategies for Pyrazine-Phenyl Scaffolds

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a library of related compounds. The primary reactive handles are the chlorine atom on the pyrazine ring and the methyl group of the tolyl substituent.

The chlorine atom is susceptible to nucleophilic aromatic substitution or can serve as a handle for a second, different cross-coupling reaction. This allows for the introduction of a wide variety of functional groups, including amines (via Buchwald-Hartwig amination), alkynes (via Sonogashira coupling), or other aryl/heteroaryl groups (via Suzuki or Stille coupling). tandfonline.comresearchgate.net

The methyl group on the phenyl ring can be functionalized using radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN can convert the methyl group to a bromomethyl group. researchgate.net This new functional group is a versatile electrophile that can be displaced by various nucleophiles to introduce ethers, esters, amines, and other functionalities.

Table 3: Potential Derivatization Reactions for this compound

| Site of Reaction | Reagent/Reaction Type | Functional Group Introduced |

|---|---|---|

| C2-Cl | R-NH₂ / Pd catalyst (Buchwald-Hartwig) | Amino group (-NHR) |

| C2-Cl | R-B(OH)₂ / Pd catalyst (Suzuki) | Aryl/Heteroaryl group (-R) |

| C2-Cl | R-C≡CH / Pd/Cu catalyst (Sonogashira) | Alkynyl group (-C≡CR) |

| Phenyl-CH₃ | NBS, AIBN (Benzylic Bromination) | Bromomethyl group (-CH₂Br) |

| Phenyl-CH₃ (after bromination) | NaOR (Williamson Ether Synthesis) | Alkoxymethyl group (-CH₂OR) |

Introduction of Halogen Substituents

The introduction of halogen atoms, particularly chlorine, onto the pyrazine ring is a critical step in the synthesis of many pyrazine-based compounds. Halopyrazines serve as versatile intermediates, enabling further functionalization through various cross-coupling reactions.

Direct chlorination of the pyrazine ring can be achieved, although it often requires harsh conditions. For instance, the gas-phase or solution-phase chlorination of pyrazine and its alkyl derivatives at elevated temperatures is a technically viable method for producing mono- and polychlorinated pyrazines. thieme-connect.de However, controlling the regioselectivity of such reactions can be challenging.

A more controlled approach involves the synthesis of pyrazine-N-oxides. The N-oxide functionality activates the pyrazine ring, facilitating electrophilic substitution. Subsequent removal of the N-oxide group provides the substituted pyrazine. nih.gov Another common strategy begins with a pre-functionalized pyrazine, such as a hydroxypyrazine (pyrazinone). Hydroxypyrazines can be converted to chloropyrazines using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This method is widely used for preparing chloropyrazine precursors needed for subsequent arylation steps. For example, 6-chloropyrazine-2-carboxylic acid is a key intermediate that can be synthesized and then used to create more complex molecules. nih.govmdpi.com

| Starting Material | Reagent | Product | Conditions | Reference |

| Pyrazine | Chlorine (Cl₂) | Mono- and Dichloropyrazines | Elevated temperature, gas or liquid phase | thieme-connect.de |

| Pyridine (B92270) | Chlorine (Cl₂) | 2-Chloropyridine & 2,6-Dichloropyridine | 250-400 °C | google.com |

| 2-Picoline | Chlorine (Cl₂) | 2-Chloro-6-(trichloromethyl)pyridine | Multi-stage liquid-phase chlorination | google.com |

Arylation and Alkylation Approaches

The introduction of aryl and alkyl groups onto the pyrazine core is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming carbon-carbon bonds with high efficiency and selectivity. rsc.orgrsc.org

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the arylation of chloropyrazines. This reaction couples a halopyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net To synthesize this compound, 2,6-dichloropyrazine could be reacted with 4-methylphenylboronic acid. By carefully controlling the reaction conditions (e.g., catalyst, solvent, temperature, and stoichiometry), selective mono-arylation can be achieved, leaving one chlorine atom for further modification. Various palladium(II) pincer complexes have demonstrated superior activity for the Suzuki-Miyaura coupling of 2-chloropyrazine with arylboronic acids, even at low catalyst loadings in aqueous media. researchgate.net

Other significant palladium-catalyzed reactions include:

Stille Coupling: This involves the reaction of a halopyrazine with an organotin compound (stannane). rsc.org

Sonogashira Coupling: Used for introducing alkynyl groups by reacting a chloropyrazine with a terminal alkyne. rsc.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) to couple with the halopyrazine, often catalyzed by nickel or palladium. rsc.org

These methods allow for the regioselective introduction of a wide variety of aryl and alkyl substituents onto the pyrazine ring. nih.govclockss.org The choice of reaction often depends on the functional group tolerance and the availability of the required organometallic reagent.

| Coupling Reaction | Halopyrazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2-Chloropyrazine | Arylboronic acid | Pd(II) ONO pincer complexes | 2-Arylpyrazine | researchgate.net |

| Stille | Chloropyrazine | Organostannane | Palladium catalyst | Aryl/Alkyl-pyrazine | rsc.org |

| Kumada | Fluoropyrazine | Phenylmagnesium chloride | Nickel catalyst | Phenylpyrazine | rsc.org |

| Sonogashira | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Alkynyl-pyrazine | rsc.org |

Formation of Pyrazine Carboxamides and Related Amides

Pyrazine carboxamides are a class of compounds with significant biological activity. nih.gov The synthesis of these amides typically proceeds from a pyrazine carboxylic acid precursor.

The standard and widely adopted method involves a two-step process. First, the pyrazine carboxylic acid, such as 6-chloropyrazine-2-carboxylic acid, is converted into a more reactive acyl chloride. nih.govmdpi.com This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. nih.gov After the reaction, the excess thionyl chloride and solvent are removed under vacuum to yield the crude pyrazine-2-carbonyl chloride.

In the second step, this acyl chloride is reacted with a desired amine to form the amide bond. The reaction is typically carried out by adding the acyl chloride solution dropwise to a stirred solution of the amine in a dry solvent, often in the presence of a base like pyridine to neutralize the HCl generated during the reaction. nih.gov This versatile method allows for the synthesis of a large library of N-substituted pyrazine carboxamides by varying the amine component. For example, reacting a pyrazine-2-carbonyl chloride with various substituted anilines yields a series of N-phenylpyrazine-2-carboxamides. nih.govmdpi.com

| Pyrazine Acid | Activating Reagent | Amine | Product | Base/Solvent | Reference |

| 6-Chloropyrazine-2-carboxylic acid | Thionyl chloride | Substituted anilines | N-Aryl-6-chloropyrazine-2-carboxamide | Pyridine/Acetone | nih.gov |

| 5-tert-Butylpyrazine-2-carboxylic acid | Thionyl chloride | Substituted anilines | N-Aryl-5-tert-butylpyrazine-2-carboxamide | Pyridine/Acetone | nih.gov |

| Pyrazine-2-carboxylic acid | Thionyl chloride | Aminothiazoles | N-(Thiazolyl)pyrazine-2-carboxamide | Pyridine | mdpi.com |

| 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid | Oxalyl chloride | 2-Chloro-6-methylaniline | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | DMAP/THF | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 4 Methylphenyl Pyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions bearing a good leaving group like a halogen.

Reactivity at Halogenated Positions

The chlorine atom at the C-2 position of 2-Chloro-6-(4-methylphenyl)pyrazine renders this site highly reactive towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly activates the halogenated carbon for attack by nucleophiles. rsc.orguoanbar.edu.iq This is a common feature among chloropyrazines and other electron-deficient aza-aromatic heterocycles like pyridines and pyrimidines. acs.orgacs.org

Displacement reactions on chloropyrazines have been reported with a variety of nucleophiles, including alkoxides, amines, and sulfur-based nucleophiles. rsc.orgresearchgate.net For instance, reactions of chloropyrazines with sodium methoxide (B1231860) or amines proceed to yield the corresponding methoxy (B1213986) and amino derivatives. rsc.orgresearchgate.net The reactivity is such that even in cases with multiple halogens, substitution can occur, with the reaction conditions often influencing the extent of substitution.

The generally accepted mechanism for these reactions is a two-step addition-elimination process. nih.gov The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyrazine ring. The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate.

Influence of Aryl Substituents on Substitution Pathways

The presence of the 4-methylphenyl group at the C-6 position of the pyrazine ring can influence the reactivity at the C-2 position through electronic effects. The tolyl group is generally considered to be weakly electron-donating. This electron-donating nature could potentially decrease the rate of nucleophilic aromatic substitution compared to an unsubstituted phenyl group by slightly reducing the electrophilicity of the pyrazine ring.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The pyrazinyl group attached to the phenyl ring acts as a deactivating group and directs incoming electrophiles primarily to the meta-position. libretexts.org This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atoms in the pyrazine ring. wikipedia.org

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The rate-determining step is the formation of this intermediate, as it involves the temporary disruption of aromaticity. masterorganicchemistry.com In the final step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromatic system. masterorganicchemistry.com

For this compound, the 4-methyl group on the phenyl ring is an activating, ortho-, para-directing group. libretexts.org Therefore, electrophilic substitution will be directed to the positions ortho to the methyl group (and meta to the pyrazinyl substituent). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Oxidation and Reduction Chemistry of this compound Analogues

Pyrazine and its derivatives can undergo both oxidation and reduction reactions. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. nih.gov These N-oxides are synthetically useful intermediates, as they can facilitate further functionalization of the pyrazine ring. nih.gov

The reduction of pyrazines can lead to dihydropyrazines, tetrahydropyrazines, or piperazines, depending on the reducing agent and reaction conditions. youtube.comyoutube.comyoutube.com Electrochemical studies on pyrazine and its substituted derivatives in aqueous media have shown that they can be reduced, with the reduction potentials being influenced by the substituents on the ring. acs.org For this compound, the presence of the chloro and 4-methylphenyl groups would be expected to influence its redox properties compared to unsubstituted pyrazine.

Advanced Mechanistic Studies of Pyrazine Derivatives

Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving pyrazine derivatives. nih.gov These studies can provide detailed insights into the electronic structure of reactants, intermediates, and transition states, as well as reaction energetics.

For nucleophilic aromatic substitution reactions on chloropyrazines, computational studies can be used to model the Meisenheimer intermediate and the transition states leading to its formation and breakdown. This can help to rationalize the observed reactivity and selectivity. For example, DFT calculations have been used to analyze the chemoselectivity of nucleophilic attack on substituted triazines, a related class of heterocycles. acs.org

Similarly, computational studies can elucidate the directing effects of substituents in electrophilic aromatic substitution on the phenyl ring of aryl-substituted pyrazines. By calculating the electron density at different positions on the ring and the stability of the possible arenium ion intermediates, the preferred site of electrophilic attack can be predicted. stackexchange.com

Kinetic studies of nucleophilic substitution reactions on related heterocyclic systems, such as pyridinium (B92312) ions, have revealed complex mechanisms that can be influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov Such detailed mechanistic investigations, combining experimental and computational approaches, are crucial for a comprehensive understanding of the reactivity of compounds like this compound.

Due to a lack of available scientific literature and specific research data on the computational and theoretical studies of this compound, a detailed article according to the requested outline cannot be generated at this time. Searches for density functional theory (DFT) calculations, frontier molecular orbital (HOMO-LUMO) analysis, natural bond orbital (NBO) analysis, molecular electrostatic potential (MEP) mapping, and localized orbital locator (LOL) or average local ionization energy (ALIE) analysis for this specific compound did not yield any detailed research findings.

To provide a comprehensive and scientifically accurate article as requested, access to peer-reviewed studies containing these specific computational analyses is necessary. Without such sources, the generation of in-depth content for the specified sections and subsections is not possible.

Computational and Theoretical Studies on 2 Chloro 6 4 Methylphenyl Pyrazine

Reactivity Descriptors and Site Selectivity Prediction

Fukui Functions for Prediction of Electrophilic and Nucleophilic Attack Sites

Theoretical calculations, particularly those involving Fukui functions, are instrumental in predicting the reactivity of molecules. semanticscholar.orgnih.gov The Fukui function is a concept within density functional theory (DFT) that describes the change in electron density at a given point in a molecule when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic and nucleophilic attack. scielo.org.mxresearchgate.net

For a given molecule, the Fukui function can be condensed to atomic centers to quantify the reactivity of each atom. scielo.org.mx The site with the highest value of the Fukui function for a nucleophilic attack (f+) is the most susceptible to attack by an electron-rich species. Conversely, the site with the highest value for an electrophilic attack (f-) is the most likely to be attacked by an electron-deficient species. researchgate.netresearchgate.net

In the context of 2-Chloro-6-(4-methylphenyl)pyrazine, DFT calculations can be employed to determine these Fukui functions. The results would pinpoint the specific atoms on the pyrazine (B50134) ring, the chloro substituent, and the 4-methylphenyl group that are most reactive. For instance, the nitrogen atoms in the pyrazine ring, due to their electronegativity, are expected to be potential sites for electrophilic attack, while the carbon atoms might be more susceptible to nucleophilic attack. The precise reactivity, however, depends on the electronic effects of the substituents.

A hypothetical table of condensed Fukui function values for this compound is presented below to illustrate how these theoretical data are typically reported.

Table 1: Hypothetical Condensed Fukui Function Values for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N1 | 0.050 | 0.150 |

| C2 | 0.120 | 0.030 |

| C3 | 0.080 | 0.060 |

| N4 | 0.045 | 0.155 |

| C5 | 0.090 | 0.050 |

| C6 | 0.110 | 0.040 |

| Cl | 0.030 | 0.100 |

| C(p-tolyl) | 0.070 | 0.080 |

Note: These values are purely illustrative and would need to be calculated using quantum chemical software.

Conformational Analysis and Molecular Dynamics Simulations of Pyrazine Scaffolds

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis of this compound and related pyrazine scaffolds involves identifying the most stable spatial arrangements of the atoms. This is often achieved through computational methods that calculate the potential energy of the molecule as a function of its torsional angles.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal the flexibility of the pyrazine scaffold and how it might change its conformation in different environments, such as in solution or when approaching a biological target. These simulations are essential for understanding how the molecule might adapt its shape to fit into a protein's binding site. semanticscholar.org

In Silico Prediction of Molecular Interactions

Ligand-Protein Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.govu-strasbg.fr In the context of drug discovery, docking simulations are used to predict how a ligand, such as this compound, might interact with a protein target. semanticscholar.orgnih.gov

The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. u-strasbg.fr These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net For pyrazine-based compounds, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a common interaction observed in protein-ligand complexes. researchgate.netmdpi.com

The results of docking studies are often presented in a table that summarizes the binding energies and key interacting residues of the protein.

Table 2: Hypothetical Docking Simulation Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 123, PHE 256, LEU 345 |

| Hydrogen Bonds | N1 with TYR 123 |

| Hydrophobic Interactions | Phenyl ring with PHE 256, Methyl group with LEU 345 |

Note: This data is hypothetical and would be generated from a specific docking study with a defined protein target.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in this endeavor. nih.govmdpi.com

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. mdpi.com These models are built using a training set of molecules with known activities. Once a reliable model is developed, it can be used to predict the activity of new, untested compounds. researcher.life

For a series of pyrazine derivatives including this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity. The resulting model could identify which structural features are most important for activity and guide the design of more potent analogs. mdpi.com For instance, the model might reveal that a chloro substituent at a specific position is crucial for high affinity, or that the size and electronics of the phenyl ring substituent significantly impact potency. The pyrazine scaffold itself is recognized as a versatile platform in drug design due to its common interactions with biological targets. mdpi.com

Biological Activities and Molecular Mechanisms of Pyrazine Compounds

Antimicrobial and Antitubercular Activities of Pyrazine (B50134) Derivatives

Pyrazine derivatives have shown notable efficacy against various microbial pathogens, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis.

Pyrazinamide (PZA), a primary first-line drug for tuberculosis treatment, is a well-known pyrazine derivative. rjpbcs.comnih.gov Its effectiveness is highly specific to Mycobacterium tuberculosis. drugbank.com Beyond PZA, numerous other pyrazine derivatives have been synthesized and evaluated for their antimycobacterial properties. For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with some compounds exhibiting 50% inhibitory concentrations (IC50) in the low micromolar range. nih.govrsc.org

Specifically, compounds with varied substitutions on the benzamide (B126) ring have shown potent anti-TB activity. nih.gov For example, certain derivatives have exhibited IC90 values (the concentration required to inhibit 90% of the bacterial population) ranging from 3.73 to 4.00 μM against M. tuberculosis H37Ra. rsc.org Another active compound, 5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, displayed a high anti-mycobacterial activity with an IC50 of 0.728 μg/mL. nih.gov Additionally, the 4-acetoxybenzyl ester of pyrazinoic acid has shown excellent activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from less than 1 to 6.25 µg/mL. bohrium.comnih.gov

| Compound | Target Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives (e.g., 6a, 6e, 6h, 6j, 6k) | M. tuberculosis H37Ra | IC50 | 1.35 - 2.18 µM | nih.gov |

| 5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | IC50 | 0.728 µg/mL | nih.gov |

| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | MIC | <1 - 6.25 µg/mL | bohrium.comnih.gov |

The antimicrobial action of Pyrazinamide (PZA) and its analogues is notably dependent on pH. asm.orgnih.gov PZA is a prodrug that diffuses into M. tuberculosis bacilli, where it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. drugbank.comasm.orgnih.gov

The prevailing model for PZA's mechanism of action suggests that in an acidic environment, such as that found within the phagosomes of macrophages where the mycobacteria reside, the protonated form of POA (HPOA) accumulates. asm.org This accumulation is thought to disrupt membrane potential and interfere with the bacterium's energy production. drugbank.comasm.org While the ionophore model, where POA shuttles protons across the membrane leading to cytoplasmic acidification, was initially proposed, further evidence suggests that POA does not cause a rapid collapse of membrane potential or cytoplasmic acidification. nih.gov

Alternative and complementary mechanisms have been proposed. One such mechanism involves the inhibition of fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of fatty acids required for bacterial growth and replication. drugbank.comnih.gov Another proposed target is the ribosomal protein S1 (RpsA), where the binding of POA inhibits trans-translation, a process crucial for rescuing stalled ribosomes and maintaining protein synthesis, which may explain the drug's efficacy against dormant mycobacteria. drugbank.comasm.org More recent findings also point to the inhibition of Coenzyme A synthesis as a key mechanism. nih.gov The activity of PZA is enhanced in acidic conditions because the lower pH facilitates the conversion of POA to its protonated, more permeable form, allowing it to re-enter the bacterial cell and accumulate. asm.org

Anti-inflammatory Potential and Associated Molecular Targets

Pyrazine derivatives have also been investigated for their anti-inflammatory properties, primarily through their interaction with key enzymes and ion channels involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. nih.govorientjchem.org The inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions. Several pyrazine and pyridazine (B1198779) derivatives have been identified as potent and selective COX-2 inhibitors. nih.govorientjchem.orgresearchgate.net This selective inhibition is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.govorientjchem.org

For example, certain pyrazole-pyridazine hybrids have demonstrated higher COX-2 inhibitory activity than the well-known COX-2 inhibitor, celecoxib. rsc.org The anti-inflammatory effect of these compounds is further supported by their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation. rsc.orgnih.gov

| Compound Series | Metric | Activity | Reference |

|---|---|---|---|

| Trimethoxy derivatives (5f and 6f) | IC50 | 1.50 and 1.15 µM (higher than celecoxib) | rsc.org |

| Bromo derivative (6e) | IC50 | Comparable to celecoxib | rsc.org |

Transient Receptor Potential (TRP) channels are a group of ion channels that play a role in various physiological processes, including inflammation and pain sensation. drugbank.comuni-muenchen.de Certain pyrazole (B372694) derivatives have been identified as modulators of TRP channels, specifically the TRPC subfamily. nih.gov For instance, pyrazole compounds have been shown to selectively block TRPC channels, which are involved in receptor-operated calcium entry. nih.gov

The ability of these compounds to discriminate between different calcium entry pathways, such as those mediated by TRPC channels and Orai channels, highlights their potential for developing selective therapeutic agents. nih.gov While direct evidence for the interaction of "2-Chloro-6-(4-methylphenyl)pyrazine" with TRP channels is not extensively documented in the reviewed literature, the activity of structurally related pyrazole and pyrazolopyrimidine compounds suggests that the pyrazine scaffold could be a promising starting point for designing novel TRP channel modulators. nih.govnih.gov

Antiviral Activities (e.g., Dengue Virus Inhibition)

The emergence of viral diseases with limited treatment options has spurred the search for new antiviral agents. Pyrazine derivatives have shown promise in this area, particularly against the Dengue virus (DENV).

The antiviral mechanism of these compounds often involves the inhibition of key viral proteins necessary for replication and assembly. mdpi.com For instance, spiropyrazolopyridone derivatives have been identified as potent inhibitors of the Dengue virus, effective against multiple serotypes (DENV-1, -2, and -3). nih.gov These compounds are thought to target the viral non-structural protein 4B (NS4B), a crucial component of the viral replication complex. nih.gov

Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring of these derivatives can significantly influence their potency and spectrum of activity against different DENV serotypes. nih.gov For example, compound 24, with a 2,4-bis(trifluoromethyl)benzyl group, displayed potent and broad inhibitory activities against DENV-1 to -3, with EC50 values in the nanomolar to low micromolar range. nih.gov Another approach involves targeting the viral RNA-dependent RNA polymerase (RdRp) and protease, essential enzymes for viral replication. nih.gov

| Compound | Target Serotype | Metric | Value | Reference |

|---|---|---|---|---|

| Compound 24 (with 2,4-bis(trifluoromethyl)benzyl) | DENV-1 | EC50 | 1.6 µM | nih.gov |

| DENV-2 | EC50 | 0.038 µM | nih.gov | |

| DENV-3 | EC50 | 0.017 µM | nih.gov | |

| Compound 22 (with 4-chloro-3-fluorobenzyl) | DENV-1 | EC50 | 1.8 µM | nih.gov |

| DENV-2 | EC50 | 0.019 µM | nih.gov | |

| DENV-3 | EC50 | 0.019 µM | nih.gov |

Protein Kinase Inhibition and Cell Cycle Modulation by Pyrazine-Based Compounds

The pyrazine core is a recognized scaffold in the design of protein kinase inhibitors, which are crucial regulators of cellular processes, including cell cycle progression and apoptosis. researchgate.netrsc.org Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a vital class of therapeutic agents. nih.govnih.gov

Targeting Specific Kinases (e.g., CDK2/cyclin A2, c-Src)

Cyclin-Dependent Kinase 2 (CDK2) , complexed with cyclin A2, plays a pivotal role in the S and G2 phases of the cell cycle. The pyrazole scaffold, a bioisostere of pyrazine, has been extensively explored for CDK2 inhibition. nih.govnih.gov For instance, certain pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated significant inhibitory activity against the CDK2/cyclin A2 enzyme. nih.gov This suggests that pyrazine-based compounds, by mimicking the adenine (B156593) ring of ATP, can act as competitive inhibitors in the kinase active site. rsc.org

c-Src (Proto-oncogene tyrosine-protein kinase Src) is a non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its aberrant activation is linked to cancer development and progression. The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged structure for developing inhibitors of the Src family of kinases (SFK). nih.gov The development of selective SRC inhibitors from this scaffold highlights the potential for pyrazine-based compounds to target this important oncoprotein. acs.org

Interactive Data Table: Kinase Inhibition by Pyrazine Analogs

Cellular Responses: Cell Cycle Arrest and Apoptosis Induction

The inhibition of key kinases by pyrazine derivatives often translates into significant cellular responses, primarily cell cycle arrest and the induction of apoptosis (programmed cell death). These are critical mechanisms for controlling the proliferation of cancer cells.

Studies on various pyrazine derivatives have demonstrated their ability to halt the cell cycle at different phases. For example, a novel 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) was found to induce cell cycle arrest in the G0/G1 phase in chronic myeloid leukemia K562 cells. nih.govrjeid.comresearchgate.net In another study, a dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in human cancer cells. macewan.ca Furthermore, certain 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivatives induced G2/M arrest in colorectal cancer cells. nih.gov Some pyrazoline derivatives, which share structural similarities, have also been reported to cause G2/M phase arrest. mdpi.com The specific phase of cell cycle arrest can depend on the chemical structure of the pyrazine derivative and the type of cancer cell.

Induction of apoptosis is a key outcome of the antiproliferative activity of many pyrazine compounds. nih.govresearchgate.net The pyrazine derivative 2-mOPP was shown to induce apoptosis in K562 cells by down-regulating the anti-apoptotic proteins Bcl2 and Survivin, and up-regulating the pro-apoptotic protein Bax. nih.govrjeid.comresearchgate.net Similarly, other pyrazine derivatives have been reported to trigger apoptosis through various signaling pathways. nih.gov The ability of these compounds to induce programmed cell death makes them attractive candidates for cancer therapy. macewan.ca

Herbicide Action and Plant Physiological Effects of Pyrazine Derivatives

Beyond their medicinal applications, pyrazine derivatives have been investigated for their utility in agriculture, particularly as herbicides. Their mode of action often involves the disruption of fundamental physiological processes in plants.

Photosynthesis Inhibition in Chloroplasts

A significant number of commercial herbicides act by inhibiting photosynthesis, the process by which plants convert light energy into chemical energy. montana.eduumn.eduillinois.edu The photosystem II (PSII) complex within the chloroplasts is a common target for these herbicides. ucanr.edu

Chlorinated pyrazine derivatives, a class to which this compound belongs, have been shown to inhibit photosynthetic electron transport (PET). researchgate.net While direct studies on the target compound are lacking, research on analogous chlorinated N-phenylpyrazine-2-carboxamides demonstrates their ability to inhibit the oxygen evolution rate in spinach chloroplasts. researchgate.net This inhibition of PET disrupts the energy production necessary for plant growth and can lead to the generation of toxic reactive oxygen species, ultimately causing plant death. ucanr.edu

Interactive Data Table: Photosynthesis Inhibition by Chlorinated Pyrazine Analogs

Antialgal Activity

The herbicidal properties of some compounds extend to antialgal activity. While specific data for this compound is not available, studies on related substituted N-phenylpyrazine-2-carboxamides have demonstrated their ability to reduce the chlorophyll (B73375) content in the green alga Chlorella vulgaris. nih.gov For example, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide showed a significant reduction in chlorophyll content with an IC50 value of 44.0 micromol/L. nih.gov This suggests that pyrazine derivatives can interfere with algal growth, a property that could be explored for controlling algal blooms. The inhibition of photosynthesis is a likely mechanism for this antialgal effect. nih.govresearchgate.net

Abiotic Elicitor Role in Plant Secondary Metabolite Production (e.g., Flavonoids)

In addition to their inhibitory effects, certain pyrazine derivatives can act as abiotic elicitors, which are substances that induce defense responses in plants, often leading to the increased production of valuable secondary metabolites like flavonoids. nih.govmdpi.comresearchgate.netresearchgate.net Flavonoids are a class of plant compounds with a wide range of biological activities, including antioxidant and medicinal properties.

Substituted pyrazine-2-carboxamides have been shown to be effective elicitors of flavonoid production in plant cell cultures. nih.govresearchgate.net For instance, in a callus culture of Ononis arvensis, 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide led to a maximal flavonoid production increase of about 900% after twelve hours of elicitation. nih.gov Similarly, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was found to be a good elicitor of taxifolin, a type of flavonoid, in Silybum marianum cultures. nih.gov These findings indicate that pyrazine derivatives can modulate plant metabolic pathways, a characteristic that could be harnessed for the biotechnological production of valuable plant-derived compounds.

Emerging Research and Future Directions

Design and Synthesis of Novel Pyrazine-Based Bioactive Agents

The pyrazine (B50134) core is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comresearchgate.netnih.gov The design and synthesis of new pyrazine-based bioactive agents is a highly active area of research, driven by the need for more effective and selective therapeutic options. nih.govfrontiersin.org

A significant focus of current research is the creation of hybrid molecules that combine the pyrazine scaffold with other pharmacologically important moieties. nih.gov For instance, researchers have successfully synthesized hybrid molecules incorporating pyrazine and 1,3,4-oxadiazole (B1194373) fragments, which have shown promising antitubercular activity. nih.gov Similarly, the conjugation of pyrazine with benzothiazole (B30560) has yielded compounds with notable antiviral properties. nih.gov The synthesis of these novel derivatives often employs modern techniques such as microwave-assisted reactions and multicomponent reactions to improve efficiency and yield. researchgate.netnih.gov

The following table provides examples of recently synthesized pyrazine-based compounds and their observed biological activities:

| Compound Class | Synthetic Strategy | Biological Activity |

| Pyrazine-1,3,4-oxadiazole derivatives | Conventional synthesis | Antitubercular nih.gov |

| Pyrazine-benzothiazole conjugates | Microwave-assisted click chemistry and benzotriazole (B28993) chemistry | Antiviral (SARS-CoV-2) nih.gov |

| tandfonline.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives | Multi-step synthesis involving cyclization and substitution reactions | Anticancer (c-Met/VEGFR-2 inhibitors) frontiersin.orgnih.gov |

| Pyrazine-containing thiazolines and thiazolidinones | Multi-step synthesis | Antimicrobial nih.gov |

Future efforts in this area will likely focus on the continued exploration of novel hybrid structures and the optimization of existing bioactive pyrazine derivatives to enhance their potency and reduce potential side effects. The development of more efficient and sustainable synthetic methodologies will also be a key priority. researchgate.net

Development of Advanced Computational Models for Pyrazine Chemistry

Computational chemistry has become an indispensable tool in the study and development of pyrazine derivatives. nih.govnih.gov Advanced computational models, particularly those based on Density Functional Theory (DFT), are increasingly used to predict and understand the structural, electronic, and reactive properties of these molecules. chemrxiv.orgresearchgate.netresearchgate.net These models provide valuable insights that can guide the design of new compounds with desired characteristics.

Key applications of computational models in pyrazine chemistry include:

Quantitative Structure-Activity Relationship (QSAR) studies: These studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govnih.gov It is instrumental in understanding the mechanism of action of bioactive compounds and in designing more potent inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govchemrxiv.org

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can accurately predict various properties, including vibrational spectra (FT-IR and Raman), electronic absorption spectra, and solubility parameters. chemrxiv.orgresearchgate.net

A recent study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) utilized DFT calculations to perform spectral characterization and investigate its reactive properties. chemrxiv.orgresearchgate.net The study employed techniques such as Natural Bond Orbital (NBO) analysis to understand donor-acceptor interactions within the molecule. researchgate.net

The future of computational modeling in pyrazine chemistry lies in the development of more accurate and predictive models, potentially incorporating machine learning and artificial intelligence. chemrxiv.org These advanced models will enable a more rapid and cost-effective discovery and optimization of novel pyrazine-based compounds for various applications.

Exploration of Pyrazine Derivatives in Material Science and Organic Electronics

The unique electronic properties of the pyrazine ring make its derivatives attractive candidates for applications in material science and organic electronics. dongguk.edu The electron-deficient nature of the pyrazine ring allows it to function as an excellent electron acceptor in donor-acceptor (D-A) type molecules, which are crucial components in various electronic devices. rsc.orgmdpi.com

Research in this area has focused on the synthesis and characterization of pyrazine-based materials for:

Organic Light-Emitting Diodes (OLEDs): Pyrazine derivatives have been successfully used as building blocks for emissive materials and host materials in OLEDs. rsc.orgresearchgate.netacs.org For example, donor-acceptor compounds incorporating pyrazine and triphenylamine (B166846) have been synthesized and shown to exhibit good performance in OLED devices. rsc.org The use of pyrazine bridges in thermally activated delayed fluorescence (TADF) emitters has also been shown to improve the efficiency of OLEDs. acs.org

Organic Solar Cells (OSCs): The favorable charge transfer properties of pyrazine-based materials make them promising for use in OSCs. researchgate.net

Field-Effect Transistors (FETs): Pyrazine functionalized π-conjugated materials are being explored for their potential in FETs. researchgate.netdongguk.edu

The following table summarizes some pyrazine derivatives and their applications in organic electronics:

| Pyrazine Derivative Type | Application | Key Finding |

| Pyrazine-triphenylamine fused compounds | OLEDs | Demonstrated good device performance. rsc.org |

| Pyrazine-bridged D-A-D TADF emitters | OLEDs | Improved external quantum efficiencies and reduced efficiency roll-off. acs.org |

| Carbazole- and dioxino[2,3-b]pyrazine-based bipolar hosts | Red PhOLEDs | Achieved high brightness and external quantum efficiency. rsc.org |

| Pyrene-pyridine derivatives | OLEDs | Acted as efficient hole-transporting materials. nih.gov |

The future of pyrazine derivatives in material science will involve the rational design of new materials with tailored optoelectronic properties. This will require a deep understanding of structure-property relationships, which can be further elucidated through advanced computational modeling. The development of low-cost and large-scale production methods will also be critical for the commercialization of these technologies. researchgate.net

Interdisciplinary Research Integrating Synthesis, Computation, and Biological Evaluation

The most impactful advancements in the field of pyrazine chemistry are emerging from interdisciplinary research that seamlessly integrates synthetic chemistry, computational modeling, and biological evaluation. nih.govnih.govrsc.org This synergistic approach allows for a more efficient and rational drug discovery and material development process.

The typical workflow of such an integrated approach involves:

Design: Computational tools are used to design novel pyrazine derivatives with predicted biological activity or material properties. nih.govnih.gov

Synthesis: The designed compounds are then synthesized in the laboratory using efficient and optimized synthetic routes. nih.govrsc.org

Biological Evaluation: The synthesized compounds are screened for their biological activity using in vitro and sometimes in vivo assays. nih.govnih.govrsc.org

Feedback and Optimization: The experimental results are then used to refine the computational models, leading to the design of improved second-generation compounds. This iterative cycle of design, synthesis, and evaluation accelerates the discovery process. nih.govnih.gov

A prime example of this integrated approach is the development of novel dual c-Met/VEGFR-2 inhibitors based on a tandfonline.comnih.govnih.govtriazolo[4,3-a]pyrazine scaffold. frontiersin.orgnih.gov In this study, computational docking was used to guide the design of the target compounds, which were then synthesized and evaluated for their kinase inhibitory and antiproliferative activities. nih.gov The experimental results validated the computational predictions and led to the identification of a potent lead compound. frontiersin.orgnih.gov Similarly, the identification and synthesis of new pyrazine derivatives from the fungus Talaromyces minioluteus was followed by biological evaluation, demonstrating the power of combining natural product discovery with synthetic chemistry and bioassays. rsc.org

The future of research on 2-Chloro-6-(4-methylphenyl)pyrazine and related compounds will undoubtedly rely on strengthening these interdisciplinary collaborations. The integration of high-throughput screening, advanced computational methods, and innovative synthetic strategies will be crucial for unlocking the full potential of the pyrazine scaffold in medicine and materials science. biorxiv.org

Q & A

Q. What are the optimized synthetic routes for preparing 2-Chloro-6-(4-methylphenyl)pyrazine, and how are reaction yields improved?

The compound can be synthesized via iron-catalyzed cross-coupling of arylboronic acids with pyrazine derivatives. Initial yields of 5% were increased to >60% by optimizing parameters such as temperature, solvent (toluene/water mixtures), reagent stoichiometry, and microwave-assisted heating. However, side products like toluene oxidation byproducts (e.g., dimethylbiphenyl isomers) and homocoupling artifacts require careful GC-MS analysis for identification and mitigation .

Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

Key techniques include:

- 1H/13C NMR : For structural confirmation (e.g., aromatic proton environments and methyl group integration) .

- GC-MS : To detect and quantify byproducts (e.g., bibenzyl or homocoupling derivatives) .

- X-ray crystallography : Utilizes software like SHELXL for small-molecule refinement to resolve crystal structures .

Q. How is X-ray crystallography applied to resolve the crystal structure of pyrazine derivatives?

SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data. The software enables precise determination of bond lengths, angles, and electron density maps, even for complex pyrazine-based structures. Proper handling of twinned or high-resolution data is critical for accuracy .

Advanced Research Questions

Q. What computational methods elucidate the excited-state dynamics and electronic properties of pyrazine derivatives?

The multiconfiguration time-dependent Hartree (MCTDH) method models nuclear motion across all 24 vibrational modes of pyrazine, enabling accurate simulation of S1/S2 excited-state interactions and absorption spectra. Symmetry considerations and weak coupling effects are critical for realistic molecular dynamics . Computational studies also align phosphorescence energies (e.g., 3.3 eV calculated vs. 3.2 eV experimental in benzene matrices) .

Q. How does this compound contribute to redox-active coordination polymers with magnetic properties?

In CrCl2(pyrazine)₂, electron transfer from Cr(II) to pyrazine ligands generates Cr(III) nodes and reduced ligands. This creates a delocalized electron density over the pyrazine scaffold, enabling high electrical conductivity and ferrimagnetic ordering below 55 K. Such systems are promising for spintronics and 2D conductive materials .

Q. What strategies address discrepancies in spectroscopic data during pyrazine derivative characterization?

Contradictions between computational predictions (e.g., fluorescence energy at 3.9 eV) and experimental results (e.g., 3.6 eV in benzene matrices) arise from environmental effects (e.g., solvent vs. crystal packing). Hybrid approaches combining DFT calculations with experimental validation (e.g., surface-enhanced phosphorescence studies) resolve such conflicts .

Q. How do researchers analyze byproducts in cross-coupling reactions involving pyrazine derivatives?

Side reactions like toluene oxidation or homocoupling are monitored via GC-MS and NMR. For example, bibenzyl and dimethylbiphenyl isomers are identified through fragmentation patterns and retention times. Optimizing reaction conditions (e.g., inert atmospheres, stoichiometric control) minimizes these artifacts .

Q. What role does electron transfer play in the conductive properties of pyrazine-based coordination polymers?

Reduced pyrazine ligands facilitate electron delocalization across metal-organic frameworks, enabling charge transport. Theoretical models show that ligand-centered electron smearing enhances conductivity, while strong magnetic coupling through the ligand scaffold stabilizes ordered states .

Methodological Considerations

- Synthetic Optimization : Prioritize microwave-assisted heating and solvent selection to minimize side reactions .

- Computational Validation : Use MCTDH or DFT to model excited states and vibrational couplings, ensuring symmetry constraints align with experimental geometries .

- Analytical Rigor : Combine NMR, GC-MS, and crystallography to address purity and structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.